![molecular formula C19H22N2O2 B2558024 2-(methoxymethyl)-1-(3-(o-tolyloxy)propyl)-1H-benzo[d]imidazole CAS No. 871562-22-0](/img/structure/B2558024.png)
2-(methoxymethyl)-1-(3-(o-tolyloxy)propyl)-1H-benzo[d]imidazole
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Overview
Description
The compound “2-(methoxymethyl)-1-(3-(o-tolyloxy)propyl)-1H-benzo[d]imidazole” is a complex organic molecule that contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms . The presence of methoxymethyl and o-tolyloxypropyl groups suggests that this compound could have interesting chemical properties and potential applications.
Molecular Structure Analysis
The imidazole ring in the compound can function as a selective and effective receptor system for anions, cations, and even neutral organic molecules due to its amphoteric nature . This suggests that the compound could potentially be used in the design of new multichannel imidazole-based receptors .Chemical Reactions Analysis
Imidazole compounds can undergo a variety of chemical reactions. For example, they can participate in the direct synthesis of amides from nonactivated carboxylic acids . They can also undergo atmospheric oxidation reactions initiated by hydroxyl radicals .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and functional groups. Imidazole compounds generally have the ability to form strong and efficient conductance pathways in single-molecule junctions .Scientific Research Applications
Antimicrobial and Antifungal Activities
- Benzothiazole Derivatives: Benzothiazole and its derivatives exhibit a wide range of biological activities, including antimicrobial and antifungal effects. These compounds have been the subject of extensive research due to their promising pharmacological profiles and potential as therapeutic agents. The structural simplicity and synthetic accessibility of benzothiazoles make them attractive candidates for the development of new chemotherapeutics. Specifically, 2-arylbenzothiazoles have emerged as significant pharmacophores in the quest for effective antitumor agents, highlighting the importance of the benzothiazole nucleus in drug discovery (Kamal, Hussaini, & Malik, 2015; Ahmed et al., 2012).
Potential Therapeutic Uses
- Antioxidant and Anti-inflammatory Agents: Research on benzofused thiazole derivatives has identified compounds with significant antioxidant and anti-inflammatory activities. These findings suggest that modifications to the benzothiazole scaffold could lead to the development of new therapeutic agents with enhanced efficacy and reduced toxicity. The study highlights the importance of structural modifications in achieving desired biological activities (Raut et al., 2020).
- Azole Derivatives as Antibacterial and Antifungal Agents: Azole compounds, including imidazole and benzimidazole derivatives, have shown significant antimicrobial activity, making them valuable in the pharmaceutical industry for developing new therapeutic agents. The wide range of activities, good efficacy, and oral availability of azole derivatives underscore their importance in medicinal chemistry and drug development (Emami et al., 2022).
Environmental Applications
- Remediation of Organic Pollutants: Enzymatic approaches using redox mediators have been explored for the remediation of various organic pollutants in wastewater. This strategy enhances the degradation efficiency of recalcitrant compounds, offering a promising solution for environmental pollution. The use of enzymes, such as laccases and peroxidases, in combination with redox mediators, could play a vital role in the future remediation of aromatic compounds present in industrial effluents (Husain & Husain, 2007).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(methoxymethyl)-1-[3-(2-methylphenoxy)propyl]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-15-8-3-6-11-18(15)23-13-7-12-21-17-10-5-4-9-16(17)20-19(21)14-22-2/h3-6,8-11H,7,12-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNXLDXDRVHMHFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCCN2C3=CC=CC=C3N=C2COC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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